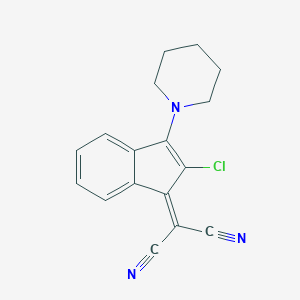
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is a complex organic compound with a unique structure that includes a chloro-substituted indene ring, a piperidine moiety, and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene ring, followed by the introduction of the chloro and piperidine substituents. The final step involves the addition of the cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential to interact with specific molecular targets, such as enzymes or receptors. Its structural features may contribute to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.
作用机制
The mechanism of action of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of cyano groups and the indene ring structure play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-chloro-3-piperidino-1H-inden-1-yliden)methyl cyanide: Lacks one cyano group compared to the target compound.
(2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl acetate: Contains an acetate group instead of a second cyano group.
(2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl chloride: Contains a chloride group instead of a second cyano group.
Uniqueness
The presence of two cyano groups in 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile distinguishes it from similar compounds
属性
分子式 |
C17H14ClN3 |
|---|---|
分子量 |
295.8g/mol |
IUPAC 名称 |
2-(2-chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H14ClN3/c18-16-15(12(10-19)11-20)13-6-2-3-7-14(13)17(16)21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-9H2 |
InChI 键 |
XNGMFRCPRCXVDZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl |
规范 SMILES |
C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


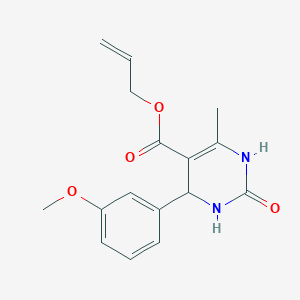
![N,N'-bis[4-(pentyloxy)phenyl]propanediamide](/img/structure/B394323.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394324.png)
![3-[(3,4-dichlorophenyl)imino]-1-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B394325.png)
![3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(PIPERIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B394327.png)
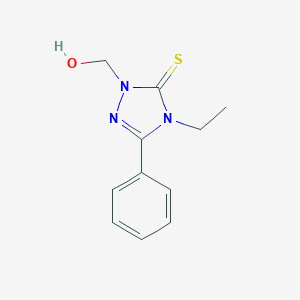
![ethyl 2-(5-bromo-2-hydroxy-3-iodobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394331.png)
![Ethyl 1-[[3-(4-ethylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate](/img/structure/B394332.png)
![ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394334.png)
![Ethyl {[4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-yl]amino}acetate](/img/structure/B394336.png)
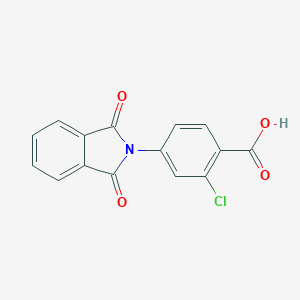
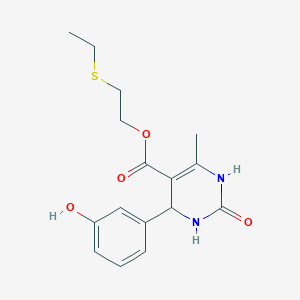
![2-[3-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394339.png)
![4-(4-Fluoro-phenyl)-4-aza-tricyclo[5.2.2.0*2,6*]undec-8-ene-3,5-dione](/img/structure/B394341.png)
